molecular formula C20H17NO B11960156 N-(4-Benzyloxybenzylidene)aniline CAS No. 70627-59-7

N-(4-Benzyloxybenzylidene)aniline

Cat. No.: B11960156
CAS No.: 70627-59-7
M. Wt: 287.4 g/mol
InChI Key: SEBOLILBXQQZKE-UHFFFAOYSA-N
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Description

N-(4-Benzyloxybenzylidene)aniline is an organic compound with the molecular formula C20H17NO. It is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. This compound is known for its unique structural properties, which include a benzyloxy group attached to a benzylidene aniline framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Benzyloxybenzylidene)aniline can be synthesized through a condensation reaction between 4-benzyloxybenzaldehyde and aniline. The reaction typically involves mixing equimolar amounts of the aldehyde and the amine in a suitable solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The reaction is often catalyzed by an acid, such as hydrochloric acid or acetic acid, to facilitate the formation of the Schiff base .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-Benzyloxybenzylidene)aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which N-(4-Benzyloxybenzylidene)aniline exerts its effects is primarily through its interaction with specific molecular targets. The Schiff base structure allows it to form stable complexes with metal ions, which can then participate in various catalytic and biological processes. The benzyloxy group enhances the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Benzyloxybenzylidene)aniline is unique due to its specific structural features, such as the benzyloxy group and the Schiff base linkage. These features confer distinct chemical reactivity and physical properties, making it a valuable compound for various applications in materials science and organic synthesis .

Properties

CAS No.

70627-59-7

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

N-phenyl-1-(4-phenylmethoxyphenyl)methanimine

InChI

InChI=1S/C20H17NO/c1-3-7-18(8-4-1)16-22-20-13-11-17(12-14-20)15-21-19-9-5-2-6-10-19/h1-15H,16H2

InChI Key

SEBOLILBXQQZKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=CC=C3

Origin of Product

United States

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